molecular formula C13H6Br2O B076252 2,7-Dibromo-9-fluorenone CAS No. 14348-75-5

2,7-Dibromo-9-fluorenone

Cat. No. B076252
CAS RN: 14348-75-5
M. Wt: 337.99 g/mol
InChI Key: CWGRCRZFJOXQFV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-fluorenone is a chemical compound that plays a significant role in organic synthesis and material science due to its unique structural and electronic properties. It serves as a precursor in the preparation of various conjugated polymers and organic compounds, exhibiting a wide range of applications in electronics and photonics (Uckert et al., 1999).

Synthesis Analysis

The synthesis of 2,7-dibromo-9-fluorenone typically involves direct bromination of fluorenone using bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yields. The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR and IR (Zhangtao Zhao, 2006).

Molecular Structure Analysis

The molecular structure of 2,7-dibromo-9-fluorenone has been extensively studied through crystallographic and spectroscopic techniques. The fluorene nucleus is planar, and the bromine atoms are positioned at the 2 and 7 positions, which significantly influence its electronic properties and reactivity (Dorset et al., 1972).

Chemical Reactions and Properties

2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including coupling reactions, nucleophilic substitutions, and polymerization, leading to a wide array of derivatives with diverse applications. Its electron-deficient nature makes it a valuable component in developing electron transport materials and other electronic devices (Ranger et al., 1997).

Physical Properties Analysis

The physical properties of 2,7-dibromo-9-fluorenone, such as solubility, melting point, and optical transparency, are crucial for its application in material science. These properties are influenced by the bromination at the 2 and 7 positions of the fluorenone core. It generally exhibits good solubility in organic solvents and has distinct optical properties conducive to applications in optoelectronic devices (Zhang Shu-jiang et al., 2011).

Chemical Properties Analysis

2,7-Dibromo-9-fluorenone's chemical properties, such as reactivity towards nucleophilic and electrophilic agents, are fundamental for its utility in synthetic chemistry. Its bromo groups make it a versatile starting material for various organic reactions, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions, leading to novel polymers and organic electronics components (Perepichka et al., 2000).

Scientific Research Applications

  • Organic Light Emitting Devices (OLEDs)

    • Summary of Application : 2,7-Dibromo-9-fluorenone is used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .
    • Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of OLEDs, indicating promising results in terms of their hole-transporting capabilities .
  • Photoconductive Materials

    • Summary of Application : 2,7-Dibromo-9-fluorenone has been used in the preparation of photoconductive nanofibers array films (PNAFs). These PNAFs have excellent green fluorescence and electrical conductivity under light irradiation .
    • Methods of Application : The PNAFs are prepared by combining polyvinyl pyrrolidone (PVP), polyacrylonitrile (PAN), polymethyl methacrylate (PMMA), polyoxyethylene (PEO) + PMMA, and polyvinylidene fluoride (PVDF) + PVP polymer substrates with 2,7-dibromo-9-fluorenone (DF) .
    • Results or Outcomes : The PNAFs exhibit excellent green fluorescence and electrical conductivity under light irradiation, but no performance under no light irradiation. The transformation of performance can be achieved by the presence or absence of lighting .
  • Synthesis of Polyfluorene

    • Summary of Application : 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
    • Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of polymer synthesis .
  • Preparation of Dibenzochrysenes and Geodesic Hydrocarbons

    • Summary of Application : Fluorinated fluorenones, which can be derived from 2,7-Dibromo-9-fluorenone, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
    • Methods of Application : 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .
    • Results or Outcomes : The conversion of 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one to dibenzochrysenes and geodesic hydrocarbons represents a new pathway in the synthesis of these compounds .
  • Preparation of Polyfluorene

    • Summary of Application : 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
    • Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of polymer synthesis .
  • Preparation of Dibenzochrysenes and Geodesic Hydrocarbons

    • Summary of Application : Fluorinated fluorenones, which can be derived from 2,7-Dibromo-9-fluorenone, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
    • Methods of Application : 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .
    • Results or Outcomes : The conversion of 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one to dibenzochrysenes and geodesic hydrocarbons represents a new pathway in the synthesis of these compounds .

Safety And Hazards

2,7-Dibromo-9-fluorenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,7-Dibromo-9-fluorenone has potential applications in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It is also used as a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .

Relevant Papers The relevant papers retrieved indicate that 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorenone]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) . It is also used in the development of organic electronic devices .

properties

IUPAC Name

2,7-dibromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGRCRZFJOXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293558
Record name 2,7-Dibromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9-fluorenone

CAS RN

14348-75-5
Record name 2,7-Dibromo-9-fluorenone
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Record name 2,7-Dibromo-9-fluorenone
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Record name 14348-75-5
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Record name 2,7-Dibromo-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
F Uckert, S Setayesh, K Müllen - Macromolecules, 1999 - ACS Publications
2,7-Poly(9-fluorenone) (PF) (1), a unique electron-deficient conjugated polymer, was prepared via a precursor route, using 2,7-poly(spiro[4‘,4‘-dioctyl-2‘,6‘-dioxocyclohexane-1‘,9-…
Number of citations: 82 pubs.acs.org
JR Wu, Y Chen, TY Wu - Journal of Applied Polymer Science, 2011 - Wiley Online Library
Poly(fluorene‐co‐fluorenone)s containing high contents of fluorenone chromophore were synthesized by the Suzuki coupling reaction to study their electroluminescent (EL) properties. …
Number of citations: 13 onlinelibrary.wiley.com
S Hayashi, N Nishioka, H Nishiyama, T Koizumi - Synthetic metals, 2012 - Elsevier
Poly(3,5-dinitro-9-fluorenone-alt-9,9-dioctylfluorene) was synthesized from 2,7-dibromo-3,5-dinitro-9-fluorenone. This polymer shows high electron-accepting property compared with its …
Number of citations: 10 www.sciencedirect.com
H Xiao, H Yin, X Zhang - pstorage-acs-6854636.s3 …
General Methods. Compound 3 was prepared according to our previous method. 1 Melting points were determined with an XT-4A apparatus and are uncorrected. 1 H NMR and 13 C …
YH Tseng, PI Shih, CH Chien, AK Dixit, CF Shu… - …, 2005 - ACS Publications
A short, efficient synthetic route has been developed for the preparation of 2,7-dibromospiro[fluorene-9,9‘-(2‘,7‘-di-n-octyloxyxanthene)], which was subsequently polymerized with the …
Number of citations: 90 pubs.acs.org
I Smari, L Zhao, K Yuan, HB Ammar… - Catalysis Science & …, 2014 - pubs.rsc.org
The palladium-catalysed direct arylation using bromofluorenes and heteroaromatics as the coupling partners proceeded in moderate to high yields using only 0.1–0.5 mol% Pd(OAc)2 …
Number of citations: 10 pubs.rsc.org
H Wang, J Yang, J Sun, Y Xu, Y Wu… - Macromolecular …, 2014 - Wiley Online Library
A novel type of single white‐light‐emitting copolymers, PF‐DTFOx, derived from poly(9,9‐dioctylfluorene) (PF) in which 2,7‐di‐(2‐thienyl)‐9‐fluorenone (DTFO) is introduced as an …
Number of citations: 13 onlinelibrary.wiley.com
N Yoshida, R Akasaka, Y Yamaoka, T Yashima… - Tetrahedron, 2023 - Elsevier
Cross-dimerization reactions that employ nonequivalent 9-fluorenones have been accomplished. This cross-dimerization doesn't employ any additives such as metals and salts, that …
Number of citations: 4 www.sciencedirect.com
R Hosseinzadeh, W Seichter… - Supramolecular …, 2007 - Taylor & Francis
Two host compounds 2,7-dibromo-9-ethynyl-9-fluorenol (1) and 2,7-dibromo-9-trimethylsilylethynyl-9-fluorenol (2) were synthesized and their inclusion properties studied. Crystals of …
Number of citations: 2 www.tandfonline.com
SL McFarlane, LS Coumont, DG Piercey… - …, 2008 - ACS Publications
Introduction. Luminescent organic materials have long been the focus of intense academic and industrial research and are currently being investigated in applications ranging from …
Number of citations: 35 pubs.acs.org

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